![molecular formula C20H25NO7S B1442597 H-Glu(ome)-obzl tos CAS No. 32326-55-9](/img/structure/B1442597.png)
H-Glu(ome)-obzl tos
Overview
Description
H-Glu(ome)-obzl tos, also known as H-Glu(Ome)-OBzl, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis of Active Glutamic Acid Peptide Compounds
H-Glu(ome)-obzl tos is commonly used in the synthesis of active glutamic acid peptide compounds. These compounds are crucial in the development of peptide drugs or compound precursors, which have significant therapeutic potential .
Biochemical Research as a Substrate or Reagent
In biochemical research, H-Glu(ome)-obzl tos can serve as a substrate or reagent. Its properties allow for the exploration of enzymatic reactions and metabolic pathways involving glutamic acid derivatives .
Proteomics and Peptide Sequencing
This compound is instrumental in proteomics, particularly in peptide sequencing. It aids in the identification and quantification of proteins, which is essential for understanding cellular processes .
Drug Design and Discovery
H-Glu(ome)-obzl tos plays a role in drug design and discovery. Researchers utilize it to create novel drug candidates that can interact with biological targets, such as enzymes or receptors .
Chemical Biology Studies
In chemical biology, H-Glu(ome)-obzl tos is used to study the interaction between chemical compounds and biological systems. This helps in deciphering the chemical basis of biological functions .
Material Science
The compound’s unique properties make it suitable for material science applications. It can be used in the development of biomaterials that mimic the structure and function of natural tissues .
Agricultural Research
H-Glu(ome)-obzl tos finds applications in agricultural research, particularly in the synthesis of agrochemicals that can enhance crop protection and yield .
Environmental Science
Lastly, it is utilized in environmental science to study the impact of chemical compounds on ecosystems and to develop methods for bioremediation .
Mechanism of Action
Target of Action
H-Glu(ome)-obzl tos is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a key role in the central nervous system. It is involved in various metabolic pathways and biological processes, including protein synthesis, energy production, and neurotransmission .
Mode of Action
As a derivative of glutamic acid, H-Glu(ome)-obzl tos may interact with its targets in a similar manner as glutamic acid. It may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Biochemical Pathways
H-Glu(ome)-obzl tos, being a derivative of glutamic acid, may affect the same biochemical pathways as glutamic acid. These include the citric acid cycle (also known as the Krebs cycle), which is crucial for energy production, and the glutamate pathway, which is involved in neurotransmission . The compound’s effects on these pathways could lead to changes in energy metabolism and brain function.
Result of Action
The molecular and cellular effects of H-Glu(ome)-obzl tos are likely to be similar to those of glutamic acid, given their structural similarity. This could include influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . .
properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.C7H8O3S/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWXOZIOZDBJY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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